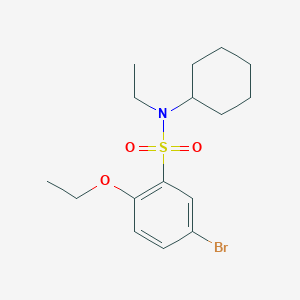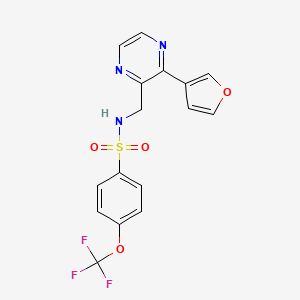
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, also known as Furan-2-ylmethyl-4-(trifluoromethoxy)benzenesulfonamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves the inhibition of a specific enzyme called carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a crucial role in tumor growth and survival. By inhibiting this enzyme, this compound can effectively inhibit the growth of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, this compound has also been shown to have other biochemical and physiological effects. Studies have demonstrated that it can inhibit the activity of other carbonic anhydrase enzymes, which are involved in various physiological processes such as acid-base regulation and fluid secretion.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide in lab experiments is its potency and specificity in inhibiting carbonic anhydrase IX. This makes it an ideal compound for studying the role of this enzyme in cancer growth and survival. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase IX for use in cancer treatment. Another direction is the investigation of the compound's potential in other physiological processes beyond cancer, such as acid-base regulation and fluid secretion. Finally, more research is needed to fully understand the potential toxicity of this compound and its implications for its use in lab experiments and potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-cancer properties and specificity for inhibiting carbonic anhydrase IX make it an ideal compound for studying the role of this enzyme in cancer growth and survival. However, further research is needed to fully understand its potential toxicity and implications for its use in lab experiments and potential therapeutic applications.
Synthesis Methods
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves the reaction of 3-(furan-3-yl)pyrazine-2-carboxylic acid with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with formaldehyde and sodium borohydride to yield the final compound.
Scientific Research Applications
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that it has potent anti-cancer properties and can inhibit the growth of various cancer cells.
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O4S/c17-16(18,19)26-12-1-3-13(4-2-12)27(23,24)22-9-14-15(21-7-6-20-14)11-5-8-25-10-11/h1-8,10,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULICJMDFUXJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-5-(styrylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2947885.png)
![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)


![2-(4-chlorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2947891.png)
![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)
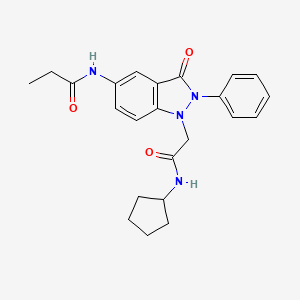

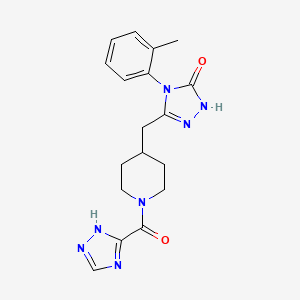
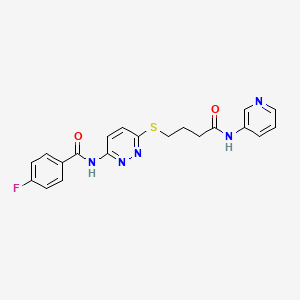

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947899.png)
